Valtorcitabine (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of valtorcitabine (dihydrochloride) involves several steps, starting from the appropriate pyrimidine nucleoside. The synthetic route typically includes the esterification of the nucleoside with an amino acid ester, followed by purification and conversion to the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Analyse Chemischer Reaktionen
Valtorcitabine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert valtorcitabine to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in nucleoside analog research.
Biology: Investigated for its antiviral properties, particularly against HBV.
Medicine: Explored as a therapeutic agent for chronic hepatitis B infections.
Industry: Potential use in the development of antiviral drugs and related pharmaceuticals.
Wirkmechanismus
Valtorcitabine (dihydrochloride) exerts its effects by inhibiting the HBV DNA polymerase enzyme, which is crucial for viral replication . Once converted to its active form, torcitabine, it is phosphorylated intracellularly to the triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination . This inhibits the replication of the virus and reduces viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
Valtorcitabine (dihydrochloride) is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Lamivudine: Another nucleoside analog used to treat HBV and HIV infections.
Adefovir: A nucleotide analog used for chronic hepatitis B treatment.
Eigenschaften
Molekularformel |
C14H24Cl2N4O5 |
---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
[(2S,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1 |
InChI-Schlüssel |
KDDUQKQRHQCADM-MFBMKFFOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O[C@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.